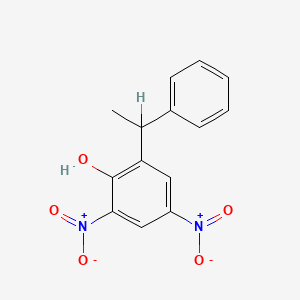
Phenol, 2,4-dinitro-6-(1-phenylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2,4-dinitro-6-(1-phenylethyl)- is an organic compound with the molecular formula C14H12N2O5. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by nitro groups, and the hydrogen at position 6 is replaced by a 1-phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,4-dinitro-6-(1-phenylethyl)- typically involves the nitration of phenol derivatives. One common method is the nitration of 2,4-dinitrophenol with 1-phenylethyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide, which facilitates the substitution of the bromide group with the phenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective nitration of the phenol derivative without causing over-nitration or degradation of the product.
化学反应分析
Types of Reactions
Phenol, 2,4-dinitro-6-(1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
Phenol, 2,4-dinitro-6-(1-phenylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Phenol, 2,4-dinitro-6-(1-phenylethyl)- involves its interaction with cellular components. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Phenol, 2,4-dinitro-: Lacks the 1-phenylethyl group, making it less hydrophobic and potentially less biologically active.
Phenol, 2,6-dinitro-: Has nitro groups at different positions, leading to different chemical and biological properties.
Phenol, 2,4-dinitro-6-(1-methylheptyl)-: Has a different alkyl group, which can affect its solubility and reactivity.
Uniqueness
Phenol, 2,4-dinitro-6-(1-phenylethyl)- is unique due to the presence of the 1-phenylethyl group, which increases its hydrophobicity and may enhance its interaction with biological membranes and proteins. This structural feature can lead to distinct biological activities and applications compared to other similar compounds.
属性
CAS 编号 |
64047-74-1 |
|---|---|
分子式 |
C14H12N2O5 |
分子量 |
288.25 g/mol |
IUPAC 名称 |
2,4-dinitro-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C14H12N2O5/c1-9(10-5-3-2-4-6-10)12-7-11(15(18)19)8-13(14(12)17)16(20)21/h2-9,17H,1H3 |
InChI 键 |
DGTJUIOBQZQQSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


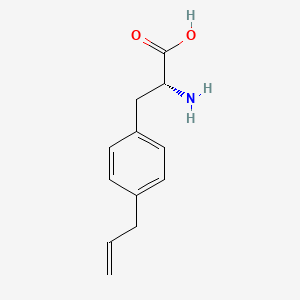
![4-Chloro-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13953003.png)

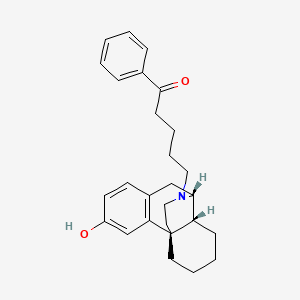
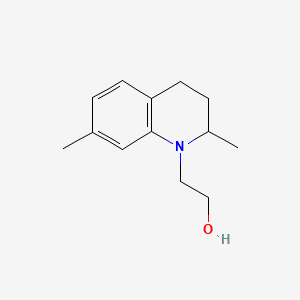
![3-Pyrrolidinecarboxamide,1-[7-[1-(2,3-dihydro-1h-indolyl)-1,2-dihydro-4-methyl-2-oxo-3-pyridinyl]-3-isoquinolinyl]-](/img/structure/B13953024.png)
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
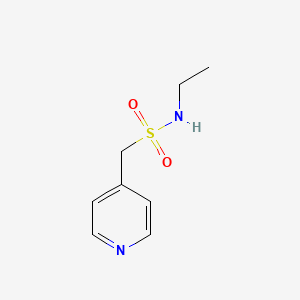
![(5-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13953048.png)


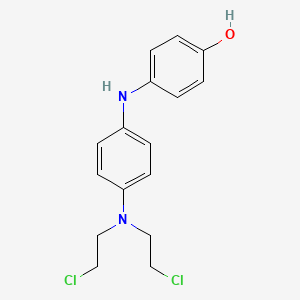
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)
